3-(4-methyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)propanoic acid
Description
3-(4-Methyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)propanoic acid is a propanoic acid derivative featuring a tetrahydropyrazine ring substituted with a methyl group at position 4 and two ketone groups at positions 2 and 3. This structure confers unique electronic and steric properties, distinguishing it from related compounds. A closely related analog, 3-(2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)propanoic acid, lacks the 4-methyl group, highlighting the importance of substituent effects on its behavior .
Properties
IUPAC Name |
3-(4-methyl-2,3-dioxopyrazin-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-9-4-5-10(3-2-6(11)12)8(14)7(9)13/h4-5H,2-3H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLRHIOYUQQMFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN(C(=O)C1=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
AKOS012226122, also known as F6617-5368 or 3-(4-methyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)propanoic acid, is a novel first-in-class anti-PD-1/VEGF bispecific antibody. Its primary targets are PD-1 and VEGF , which are frequently upregulated and co-expressed in solid tumors. PD-1 is a protein that plays a crucial role in preventing the immune system from attacking cells in the body, and VEGF is a protein that stimulates the formation of blood vessels.
Mode of Action
AKOS012226122 is designed to simultaneously inhibit PD-1-mediated immunosuppression and block tumor angiogenesis in the tumor microenvironment. It displays strong binding activity to human PD-1 and VEGF alone or simultaneously, effectively blocking interactions with ligands and the downstream signaling effects. In the presence of VEGF, AKOS012226122 forms soluble complexes with VEGF dimers, leading to over 10-fold enhanced binding affinity (K D) of AKOS012226122 to PD-1.
Biochemical Pathways
The biochemical pathways affected by AKOS012226122 involve the PD-1 and VEGF signaling pathways. By blocking these pathways, AKOS012226122 inhibits PD-1-mediated immunosuppression and blocks tumor angiogenesis. This leads to enhanced T cell activation and VEGF-signaling blockade.
Pharmacokinetics
Their distribution in the body is slow and depends on extravasation in tissue, distribution within the particular tissue, and degradation.
Result of Action
The result of AKOS012226122’s action is an enhanced anti-tumor response. It has demonstrated statistically significant dose-dependent anti-tumor response in hPBMC-humanized murine HCC827 and U87MG tumor models. The treatment with AKOS012226122 leads to reduced cell surface PD-1 expression on human T-cell lines, increased potency on blockade of PD-1/PD-L1 signaling, and subsequent enhanced T cell activation in-vitro.
Action Environment
The action environment of AKOS012226122 is the tumor microenvironment. The efficacy and stability of AKOS012226122 are influenced by the characteristics of this environment, including the presence of its targets (PD-1 and VEGF), the state of the immune system, and the presence of other factors in the tumor microenvironment.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds similar to 3-(4-methyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)propanoic acid exhibit significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains and fungi, making it a candidate for developing new antibiotics or antifungal agents. The mechanism of action typically involves disruption of microbial cell membranes or inhibition of key metabolic enzymes .
Neuroprotective Effects
There is emerging evidence suggesting that this compound may have neuroprotective effects. Preliminary studies indicate that it could potentially mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neuronal cells. This application is particularly relevant in the context of diseases such as Alzheimer's and Parkinson's .
Drug Development
The unique structural features of 3-(4-methyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)propanoic acid make it an interesting scaffold for drug design. Researchers are exploring its use as a lead compound for synthesizing novel pharmaceuticals targeting various diseases. Its ability to form complexes with biological macromolecules enhances its potential utility in drug formulations .
Agricultural Science
Pesticidal Properties
The compound has been investigated for its potential use as a pesticide. Its ability to inhibit certain enzymes involved in the metabolic pathways of pests suggests that it could serve as a natural pesticide alternative. Field studies are needed to assess its effectiveness and safety in agricultural applications .
Plant Growth Regulation
In addition to its pesticidal properties, there is interest in exploring the compound's role as a plant growth regulator. Compounds with similar structures have been shown to influence plant hormone activity, which can enhance growth rates and yield in various crops .
Materials Science
Polymer Synthesis
The chemical structure of 3-(4-methyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)propanoic acid allows for its incorporation into polymer matrices. This property is being explored for developing advanced materials with enhanced mechanical properties and thermal stability. Research is ongoing to optimize synthesis methods for creating high-performance polymers based on this compound .
Nanocomposite Development
Recent studies have indicated that incorporating this compound into nanocomposites can improve their electrical conductivity and thermal properties. Such materials have potential applications in electronics and energy storage devices .
Case Studies
Comparison with Similar Compounds
Structural Analogs in the Tetrahydropyrazine Family
The absence of the 4-methyl group in 3-(2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)propanoic acid () results in distinct physicochemical properties:
- Stability : Methyl substitution may stabilize the tetrahydropyrazine ring against oxidation or hydrolysis, though experimental data are needed to confirm this.
| Property | Target Compound (4-Methyl) | Non-Methylated Analog |
|---|---|---|
| Molecular Formula | C₈H₁₀N₂O₄ | C₇H₈N₂O₄ |
| Molecular Weight (g/mol) | 198.18 | 184.15 |
| Key Substituent | 4-Methyl | None |
| Hypothesized Bioavailability | Moderate-High | Moderate |
Propanoic Acid Derivatives with Aromatic Substituents
Compounds like 3-(3′-hydroxyphenyl)propanoic acid and 3-(3′,4′-dihydroxyphenyl)acetic acid () exhibit notable bioactivities:
- Anti-inflammatory/anti-diabetic: 3-(3′-hydroxyphenyl)propanoic acid reduces inflammation and blood glucose levels .
- Anticancer: 3-(3′,4′-dihydroxyphenyl)acetic acid inhibits colon cancer cell proliferation more effectively than mono-hydroxylated analogs .
- Neuroprotection : All three metabolites in show neuroprotective effects in vitro .
Key Differences :
- Structural Backbone: The target compound’s tetrahydropyrazine ring introduces nitrogen-based heterocyclic chemistry, whereas aromatic analogs rely on phenolic groups for activity.
- Mechanistic Pathways : The dioxo groups in the tetrahydropyrazine ring may engage in hydrogen bonding or redox interactions, contrasting with the hydroxyl groups in phenyl derivatives.
Perfluorinated Propanoic Acid Derivatives
Perfluorinated compounds like 2,2,3-trifluoro-3-[hexafluoro-3-(trifluoromethoxy)propoxy]-propanoic acid () are characterized by:
- High Electronegativity : Fluorine substituents increase chemical inertness and thermal stability.
- Environmental Persistence : Fluorinated chains resist degradation, unlike the target compound, which lacks fluorine and may degrade more readily.
| Property | Target Compound | Perfluorinated Analog (Example) |
|---|---|---|
| Electronegativity | Moderate | High (due to fluorine) |
| Boiling Point | Lower (estimated) | Higher (fluorine increases van der Waals) |
| Biodegradability | Likely higher | Low |
Nomenclature and Substituent Positioning
The IUPAC naming conventions () emphasize substituent order and functional group priority. For example:
- 3-(phenyldiazenyl)-3-(phenylhydrazinylidene)propanoic acid () prioritizes the propanoic acid backbone, similar to the target compound.
- Substituent positions (e.g., 4-methyl in the tetrahydropyrazine ring) dictate steric and electronic effects, influencing reactivity and binding affinity.
Preparation Methods
Reaction Sequence:
-
C–H Alkenylation : A rhodium catalyst ([Rh(coe)₂Cl]₂, 2.5 mol%) mediates β-C–H activation of an α,β-unsaturated imine derived from 4-methylpyrazin-2-amine, followed by coupling with methyl propiolate.
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Electrocyclization : The resultant azatriene undergoes 6π-electrocyclization at 80°C to form a dihydropyrazine intermediate.
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Reduction : Treatment with Na(AcO)₃BH in acetic acid selectively reduces the dihydropyrazine to the tetrahydropyrazine, installing the propanoic acid side chain with >95% diastereoselectivity.
| Step | Conditions | Yield (%) | Diastereoselectivity |
|---|---|---|---|
| Alkenylation | [Rh(coe)₂Cl]₂, 80°C, 2 h | >90 (NMR) | N/A |
| Electrocyclization | Toluene, 80°C | Quantitative | N/A |
| Reduction | Na(AcO)₃BH, AcOH, 0°C → RT | 85 | 95:5 |
This method’s key advantage lies in its one-pot cascade, avoiding intermediate isolation and improving efficiency.
Acid-Catalyzed Condensation and Cyclodehydration
A third approach employs Brønsted acids to catalyze cyclodehydration of β-keto amides. For instance, heating N-(3-carboxypropyl)-4-methyl-2,3-dioxopiperazine with p-toluenesulfonic acid (PTSA) in toluene induces intramolecular cyclization, forming the tetrahydropyrazine ring.
Optimization Insights :
-
Acid Selection : PTSA outperforms HCl or H₂SO₄, minimizing side reactions like decarboxylation.
-
Solvent Effects : Non-polar solvents (toluene, xylene) enhance cyclization efficiency versus polar aprotic solvents (DMF, DMSO).
-
Temperature : Reactions at 110–120°C achieve 70–75% conversion within 6 hours.
Experimental Procedures and Reaction Optimization
Cyclization of Diamines and Dicarbonyls
Typical Protocol :
-
Combine 1,2-diaminopropane (10 mmol) and ethyl 3-oxopentanedioate (10 mmol) in ethanol (20 mL).
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Reflux for 12 h, then concentrate under vacuum.
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Oxidize the crude product with MnO₂ (15 mmol) in CH₂Cl₂ at 25°C for 24 h.
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Hydrolyze the ester with 2M NaOH (15 mL), acidify with HCl, and purify via recrystallization (ethanol/water).
Yield : 58% after purification.
Rhodium-Catalyzed Cascade Reaction
Modified Procedure :
-
Prepare α,β-unsaturated imine from 4-methylpyrazin-2-amine and ethyl acrylate.
-
Charge a flask with [Rh(coe)₂Cl]₂ (2.5 mol%), PEt₃ (5 mol%), imine (1 mmol), and methyl propiolate (1.2 mmol) in toluene.
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Stir at 80°C for 2 h, then add Na(AcO)₃BH (3 mmol) and acetic acid (5 mmol) in ethanol.
-
Stir at 0°C for 2 h, warm to RT, and extract with ethyl acetate.
Yield : 82% (all-cis isomer).
Analytical Characterization
Post-synthesis characterization ensures structural fidelity and purity:
Q & A
Q. Q1: What are the standard synthetic routes for 3-(4-methyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)propanoic acid, and how are intermediates characterized?
Methodological Answer: The compound can be synthesized via cyclocondensation of substituted pyrazine precursors with propanoic acid derivatives. A common approach involves:
Esterification : Reacting 3-(4-methylpyrazin-2-yl)propanoic acid with methanol under acidic conditions to form the methyl ester, improving solubility for subsequent steps .
Oxidation : Introducing dioxo groups using oxidizing agents like KMnO₄ or H₂O₂ in controlled pH conditions.
Cyclization : Acid-catalyzed cyclization to form the tetrahydropyrazine ring.
Characterization :
- NMR : ¹H/¹³C NMR confirms regiochemistry and purity (e.g., absence of unreacted ester groups).
- HPLC : Quantifies purity (>95% typical for research-grade material) .
- Mass Spectrometry : Validates molecular weight (calculated: 226.18 g/mol for C₈H₁₀N₂O₄).
Safety and Handling
Q. Q2: What safety protocols are critical when handling this compound in the lab?
Methodological Answer: Based on structurally related dioxo-heterocycles (e.g., tetrahydroquinoxaline derivatives):
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
- Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste.
- Exposure Response :
- Skin Contact : Rinse with water for 15 minutes; seek medical attention if irritation persists.
- Inhalation : Move to fresh air; monitor for respiratory distress .
Advanced Synthetic Challenges
Q. Q3: How can researchers optimize yield in the final cyclization step, given competing side reactions?
Methodological Answer: Key parameters for optimization:
- Temperature Control : Maintain 60–70°C to favor cyclization over dimerization.
- Catalyst Screening : Lewis acids (e.g., ZnCl₂) improve regioselectivity.
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency.
Troubleshooting : - Side Products : Monitor via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1).
- Yield Improvement : Use microwave-assisted synthesis to reduce reaction time (30 mins vs. 6 hrs conventional) .
Structural and Spectral Analysis
Q. Q4: How do researchers resolve ambiguities in the compound’s tautomeric forms using spectroscopic data?
Methodological Answer: The dioxo-pyrazine ring exhibits keto-enol tautomerism. Techniques include:
- ¹H NMR : Detect enolic protons (δ 10–12 ppm in DMSO-d₆) vs. keto forms (no broad peaks).
- IR Spectroscopy : Confirm carbonyl stretches (~1700 cm⁻¹ for diketone vs. ~1650 cm⁻¹ for enol).
- X-ray Crystallography : Definitive proof of solid-state structure, though challenging due to hygroscopicity .
Biological Activity Profiling
Q. Q5: What in vitro assays are suitable for evaluating this compound’s enzyme inhibition potential?
Methodological Answer: Given structural similarity to pyrazine-based inhibitors:
- Kinase Assays : Use fluorescence-based ADP-Glo™ kinase assays (e.g., JAK2/STAT3 pathways).
- IC₅₀ Determination : Dose-response curves (1 nM–100 μM range) in triplicate.
- Control Compounds : Compare with known inhibitors (e.g., ruxolitinib for kinase activity) .
Mechanistic Insight : Molecular docking (AutoDock Vina) predicts binding to ATP pockets via hydrogen bonding with the dioxo group.
Data Contradictions in Literature
Q. Q6: How should researchers address discrepancies in reported solubility and stability profiles?
Methodological Answer: Contradictions often arise from solvent purity or storage conditions:
- Solubility Testing :
- Aqueous : Use phosphate buffers (pH 7.4) with sonication; compare with DMSO stock solutions.
- Organic Solvents : LogP calculation (estimated ~0.8) guides solvent selection .
- Stability Studies :
- HPLC Stability Indicating Method : Monitor degradation peaks under stress (heat, light, pH 2–9).
- Storage : Recommend −20°C in amber vials under argon to prevent oxidation .
Computational Modeling
Q. Q7: Which computational tools are effective for predicting the compound’s reactivity in nucleophilic environments?
Methodological Answer:
- DFT Calculations : Gaussian 16 with B3LYP/6-31G* basis set models charge distribution on the dioxo ring.
- Reactivity Hotspots : Identify electrophilic centers (C-2 and C-3 of pyrazine) prone to nucleophilic attack.
- MD Simulations : GROMACS evaluates solvation effects on stability in aqueous vs. lipid environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
